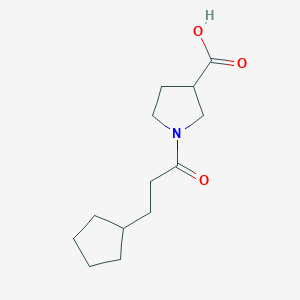

1-(3-Cyclopentylpropanoyl)pyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(3-cyclopentylpropanoyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c15-12(6-5-10-3-1-2-4-10)14-8-7-11(9-14)13(16)17/h10-11H,1-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYUGZTCHSVZKHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC(=O)N2CCC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Cyclopentylpropanoyl)pyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a cyclopentyl group and a carboxylic acid moiety. Its structural formula can be represented as follows:

Research indicates that compounds similar to 1-(3-Cyclopentylpropanoyl)pyrrolidine-3-carboxylic acid may act as inhibitors of certain enzymes and receptors. For instance, pyrrolidine derivatives have been studied for their roles as arginase inhibitors, which are crucial in regulating nitric oxide production and various metabolic pathways .

Pharmacological Effects

- Antagonistic Activity : Some studies have shown that pyrrolidine derivatives can exhibit antagonistic activity against endothelin receptors, which are involved in vasoconstriction and cardiovascular diseases. For example, modifications to the pyrrolidine structure have led to compounds with high selectivity for the ETA receptor subtype .

- Inhibition of Arginase : The compound's analogs have demonstrated significant inhibition of arginase I and II, with IC50 values indicating potent activity. This suggests potential applications in treating conditions where arginine metabolism is disrupted .

- Cardiovascular Implications : Given its structural characteristics, 1-(3-Cyclopentylpropanoyl)pyrrolidine-3-carboxylic acid may influence cardiovascular health by modulating pathways related to blood pressure regulation and vascular tone through its interaction with endothelin receptors .

Case Studies

Several case studies highlight the compound's relevance in therapeutic contexts:

- Study on Cardiovascular Effects : In a clinical setting, derivatives of pyrrolidine were tested for their ability to lower blood pressure in hypertensive models. Results indicated a significant reduction in systolic and diastolic pressures, supporting the hypothesis that these compounds could serve as antihypertensive agents.

- Cancer Research : Another study explored the role of pyrrolidine derivatives in cancer therapy, specifically their ability to inhibit tumor growth through modulation of nitric oxide pathways. The findings suggested enhanced efficacy when combined with traditional chemotherapeutics.

Data Tables

Comparison with Similar Compounds

Acyl Group Modifications

- 1-(2-Ethylhexanoyl)pyrrolidine-3-carboxylic acid (CAS 1409031-24-8): Features a branched 2-ethylhexanoyl group instead of cyclopentylpropanoyl.

- 1-(Pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid (CAS 1086380-66-6): Incorporates a pyridinylmethyl group, introducing aromaticity and basicity.

Carboxylic Acid Position

- 1-Cyclopentanecarbonylpyrrolidine-2-carboxylic acid (CAS 1417985-23-9): A positional isomer with the carboxylic acid at the 2-position. This subtle change alters hydrogen-bonding geometry, which could impact target selectivity in biological systems .

Functional Group Additions

- 1-(3-Chloro-4-fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid: Contains a halogenated aryl group and a ketone at the 2-position.

- 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 42346-68-9): Features a methyl group and a ketone at the 5-position. The lack of a bulky acyl group may improve metabolic stability but reduce membrane permeability .

Molecular Weight and Solubility

| Compound | Molecular Weight | Key Substituents | Solubility Insights |

|---|---|---|---|

| 1-(3-Cyclopentylpropanoyl)pyrrolidine-3-carboxylic acid* | ~295.4 (estimated) | Cyclopentylpropanoyl, -COOH | Moderate lipophilicity |

| 1-(Pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid | 206.24 | Pyridinylmethyl, -COOH | Higher water solubility |

| 1-(2-Ethylhexanoyl)pyrrolidine-3-carboxylic acid | 257.33 | Branched alkyl, -COOH | Low aqueous solubility |

| 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | 157.14 | Methyl, ketone, -COOH | High polarity |

*Estimated based on analogs in .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3-cyclopentylpropanoyl)pyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield?

- The synthesis typically involves a multi-step process: (1) cyclopentylpropanoic acid activation (e.g., via acyl chloride formation), (2) coupling with pyrrolidine-3-carboxylic acid derivatives (e.g., using carbodiimide coupling agents), and (3) purification via recrystallization or chromatography. Key parameters include temperature (0–25°C for coupling), solvent choice (e.g., DCM or THF), and stoichiometric ratios (1:1.2 for acyl chloride to pyrrolidine derivative). Yield optimization requires inert atmospheres (N₂/Ar) and catalyst selection (e.g., DMAP for acylation) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Essential methods include:

- NMR spectroscopy : To confirm the presence of cyclopentyl (δ 1.5–2.0 ppm) and pyrrolidine protons (δ 3.0–3.5 ppm).

- HPLC-MS : For purity assessment (>95%) and molecular ion verification ([M+H]⁺ expected at m/z ~280–300).

- FT-IR : To identify carbonyl stretches (~1700 cm⁻¹ for carboxylic acid and amide groups).

Cross-validation with reference standards (e.g., commercial analogs) is recommended .

Q. How should researchers handle and store this compound to prevent degradation?

- Store at –20°C under anhydrous conditions (desiccated environment). Use amber vials to avoid photodegradation. For handling, wear nitrile gloves and work in a fume hood to minimize exposure to dust, as carboxylic acids can cause skin irritation .

Advanced Research Questions

Q. What strategies mitigate side reactions during the synthesis of 1-(3-cyclopentylpropanoyl)pyrrolidine-3-carboxylic acid?

- Common side products include N-overacylated derivatives or cyclopentyl ring-opening byproducts. Mitigation involves:

- Temperature control : Slow addition of acyl chloride at 0°C to reduce exothermic side reactions.

- Protecting group chemistry : Use of tert-butyloxycarbonyl (Boc) groups for the pyrrolidine nitrogen, removed post-coupling via TFA treatment.

- Purification : Flash chromatography with gradient elution (hexane:EtOAc 3:1 → 1:2) .

Q. How does stereochemistry at the pyrrolidine ring impact biological activity, and how can enantiomers be resolved?

- The (3S) configuration enhances binding to targets like GABA receptors or enzymes (e.g., proteases). Resolution methods:

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol (85:15).

- Enzymatic resolution : Lipase-mediated kinetic resolution of racemic mixtures in aqueous buffer .

Q. How can researchers design assays to evaluate this compound’s antimicrobial potential?

- Step 1 : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination).

- Step 2 : Assess biofilm inhibition using crystal violet assays.

- Step 3 : Mechanistic studies (e.g., membrane permeability via SYTOX Green uptake). Compare with structural analogs (e.g., 1-[(3-chloro-4-fluorophenyl)methyl] derivatives) to identify SAR trends .

Q. What factors explain contradictory bioactivity data across studies?

- Discrepancies arise from:

- Purity variations : Impurities >5% (e.g., unreacted cyclopentylpropanoic acid) can skew results.

- Assay conditions : pH differences (e.g., carboxylic acid protonation in acidic media reduces cell permeability).

- Cell line variability : Use standardized models (e.g., HEK293 for receptor studies) .

Q. How can computational methods predict this compound’s pharmacokinetic properties?

- ADMET prediction : Tools like SwissADME estimate logP (~2.5), solubility (~0.1 mg/mL), and CYP450 inhibition.

- Molecular docking : AutoDock Vina models interactions with targets (e.g., COX-2 or β-lactamases). Validate with MD simulations (GROMACS) to assess binding stability .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.